molecular formula C10H7FN2O2 B6385331 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol CAS No. 1111108-56-5

5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol

Cat. No.: B6385331
CAS No.: 1111108-56-5
M. Wt: 206.17 g/mol
InChI Key: WPSBXDCXRULTNU-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a fluorinated hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with guanidine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrimidin-2-ol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-(3-Fluoro-4-oxophenyl)pyrimidin-2-ol.

    Reduction: Formation of 5-(3-Fluoro-4-aminophenyl)pyrimidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-hydroxyphenyl)pyrimidin-2-ol
  • 5-(3-Bromo-4-hydroxyphenyl)pyrimidin-2-ol
  • 5-(3-Methyl-4-hydroxyphenyl)pyrimidin-2-ol

Uniqueness

5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in enhanced stability, reactivity, and biological activity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-3-6(1-2-9(8)14)7-4-12-10(15)13-5-7/h1-5,14H,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSBXDCXRULTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686798
Record name 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-56-5
Record name 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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